![molecular formula C20H18N2O5 B5116816 ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
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Overview
Description
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, also known as EDPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties. ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate may also act by modulating the expression of various genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate in lab experiments is its high purity and stability. ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. Other potential future directions include studying the effects of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate on other inflammatory diseases and exploring its potential use in combination with other drugs.
Synthesis Methods
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is synthesized through a multi-step process that involves the condensation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid with 2-aminobenzoic acid. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate.
properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(26)15-10-6-7-11-16(15)21-17(23)12(2)22-18(24)13-8-4-5-9-14(13)19(22)25/h4-12H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOWXVLTXQKGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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